molecular formula C9H7F3N2O4 B10970821 2,2,2-trifluoro-N-(2-methoxy-4-nitrophenyl)acetamide

2,2,2-trifluoro-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B10970821
M. Wt: 264.16 g/mol
InChI Key: LREYANUORWHHDJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-methoxy-4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H7F3N2O4 This compound is characterized by the presence of trifluoromethyl, methoxy, and nitro functional groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-methoxy-4-nitrophenyl)acetamide typically involves the following steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the para position, forming 2-methoxy-4-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with 2,2,2-trifluoroacetyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and acylation steps, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: 2,2,2-Trifluoro-N-(2-methoxy-4-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,2,2-Trifluoroacetic acid and 2-methoxy-4-nitroaniline.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-methoxy-4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-methoxy-4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitro and methoxy groups can participate in hydrogen bonding and electronic interactions with biological targets.

Comparison with Similar Compounds

2,2,2-Trifluoro-N-(2-methoxy-4-nitrophenyl)acetamide can be compared with other similar compounds, such as:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H7F3N2O4

Molecular Weight

264.16 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-methoxy-4-nitrophenyl)acetamide

InChI

InChI=1S/C9H7F3N2O4/c1-18-7-4-5(14(16)17)2-3-6(7)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15)

InChI Key

LREYANUORWHHDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(F)(F)F

Origin of Product

United States

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